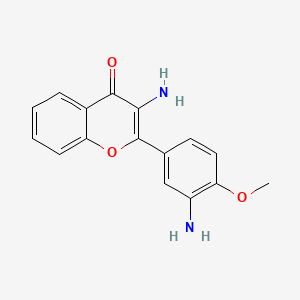
3,3'-ジアミノ-4'-メトキシフラボン
概要
説明
科学的研究の応用
DD1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study proteasome inhibition and its effects on cellular processes.
Biology: Investigated for its role in inducing apoptosis in cancer cells, particularly in myeloid tumors.
Medicine: Potential therapeutic agent for treating cancers due to its selective apoptosis-inducing properties.
Industry: Utilized in the development of new cancer treatments and as a tool in drug discovery.
作用機序
DD1は、不要になったり損傷したりしたタンパク質を分解するタンパク質複合体であるプロテアソームを阻害することで、その効果を発揮します。この阻害は、癌細胞でアポトーシスを誘導するタンパク質の蓄積につながります。 分子標的はプロテアソームサブユニットであり、関連する経路は細胞周期とアポトーシスの調節に関連しています .
Safety and Hazards
生化学分析
Biochemical Properties
3,3’-Diamino-4’-methoxyflavone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the chymotrypsin-like activity of the proteasome, with an IC50 value of 2.0 µM . This inhibition is synergistic with bortezomib, a known proteasome inhibitor. Additionally, 3,3’-Diamino-4’-methoxyflavone reduces the phosphorylation of p70S6 kinase in U937 cells, which is crucial for protein synthesis and cell growth .
Cellular Effects
3,3’-Diamino-4’-methoxyflavone exerts profound effects on various cell types and cellular processes. In acute myeloid leukemia cells (NB4, U937, HL-60, OCI AML3), it arrests cell proliferation in a dose- and time-dependent manner, with optimal effects observed at approximately 20 µM and 96 hours . The compound also induces apoptosis by reducing mitochondrial membrane potential, increasing Bax and caspase activation, and decreasing Bad phosphorylation at Ser136 . These actions collectively disrupt cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 3,3’-Diamino-4’-methoxyflavone exerts its effects through several mechanisms. It binds to and inhibits the proteasome’s chymotrypsin-like activity, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis . The compound also reduces the phosphorylation of p70S6 kinase, thereby inhibiting protein synthesis and cell growth . Furthermore, it induces the activation of pro-apoptotic proteins such as Bax and caspases 3, 8, and 9, while reducing the phosphorylation of anti-apoptotic proteins like Bad .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’-Diamino-4’-methoxyflavone change over time. The compound demonstrates stability and retains its activity over extended periods, with optimal effects observed at around 96 hours . Long-term studies have shown that it consistently induces apoptosis and inhibits cell proliferation without affecting normal blood cells
Dosage Effects in Animal Models
The effects of 3,3’-Diamino-4’-methoxyflavone vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, it may cause adverse effects such as weight loss and organ toxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic efficacy without causing harm.
Metabolic Pathways
3,3’-Diamino-4’-methoxyflavone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound’s metabolites have been detected in urine and feces, indicating its excretion through renal and hepatic pathways . Additionally, it affects metabolic flux by altering the levels of various metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 3,3’-Diamino-4’-methoxyflavone is transported and distributed through specific transporters and binding proteins. It is a cell-permeable compound that can easily cross cell membranes . Once inside the cell, it accumulates in specific compartments, such as the mitochondria, where it exerts its apoptotic effects . The compound’s distribution is influenced by its lipophilicity and interactions with cellular transport mechanisms .
Subcellular Localization
3,3’-Diamino-4’-methoxyflavone localizes to specific subcellular compartments, particularly the mitochondria . This localization is crucial for its activity, as it induces mitochondrial membrane potential reduction and activates pro-apoptotic proteins . The compound’s targeting signals and post-translational modifications may direct it to specific organelles, enhancing its therapeutic efficacy .
準備方法
合成経路と反応条件
DD1の合成は、フラボンコア構造の調製から始まるいくつかのステップを含みます。主要なステップは以下のとおりです。
フラボンコアの形成: これは通常、酸性条件下で2'-ヒドロキシアセトフェノンとベンズアルデヒド誘導体を環化させることで達成されます。
アミノ基の導入: アミノ基は、ニトロ化に続いて還元によって導入されます。
メトキシ化: メトキシ基は、メチルヨウ化物を使用して塩基の存在下でヒドロキシル基をメチル化することで導入されます。
工業的生産方法
DD1の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。
中間体のバルク合成: フラボンコアとその後の中間体の大量調製。
反応条件の最適化: 制御された反応条件を通じて、高い収率と純度を確保します。
精製: 再結晶やクロマトグラフィーなどの技術を使用して、所望の純度を達成します。
化学反応の分析
反応の種類
DD1は、以下を含むさまざまな化学反応を起こします。
酸化: DD1は酸化されてキノン誘導体を形成します。
還元: 中間体のニトロ基は、アミノ基に還元できます。
置換: メトキシ化などの置換反応は、DD1の合成で一般的です。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: 活性炭上のパラジウムを用いた触媒的接触水素化、または塩化スズ(II)を用いた化学的還元。
置換: メトキシ化のためのメチルヨウ化物、通常は炭酸カリウムなどの塩基の存在下。
主な生成物
これらの反応から生成される主な生成物には、最終化合物であるDD1とその誘導体に至るさまざまな中間体が含まれます。
科学研究への応用
DD1は、科学研究において幅広い用途があります。
化学: プロテアソーム阻害と細胞プロセスへの影響を研究するためのモデル化合物として使用されます。
生物学: 特に骨髄腫における癌細胞のアポトーシス誘導における役割について調査されています。
医学: 選択的なアポトーシス誘導特性により、癌の治療に有効な可能性のある治療薬です。
産業: 新しい癌治療の開発や創薬ツールとして利用されています。
類似化合物との比較
類似化合物
ボルテゾミブ: 癌治療に使用されるもう1つのプロテアソーム阻害剤。
カルフィルゾミブ: 同様の用途を持つ、より選択的なプロテアソーム阻害剤。
イキサゾミブ: 多発性骨髄腫治療に使用される経口プロテアソーム阻害剤。
DD1の独自性
DD1は、骨髄腫におけるプロテアソームを選択的に阻害できる特定の構造により、ユニークです。 この選択性は、癌研究において貴重な化合物であり、有効性と副作用プロファイルの点で他のプロテアソーム阻害剤よりも潜在的な利点をもたらします .
特性
IUPAC Name |
3-amino-2-(3-amino-4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-13-7-6-9(8-11(13)17)16-14(18)15(19)10-4-2-3-5-12(10)21-16/h2-8H,17-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRUZXHIEFFBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172069 | |
| Record name | 4H-1-Benzopyran-4-one, 3-amino-2-(3-amino-4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187585-11-1 | |
| Record name | 4H-1-Benzopyran-4-one, 3-amino-2-(3-amino-4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187585111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 3-amino-2-(3-amino-4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 187585-11-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



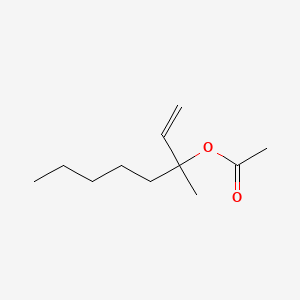
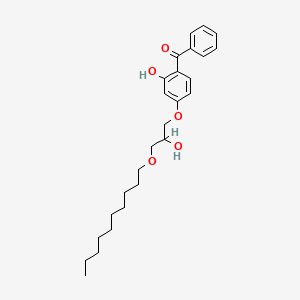
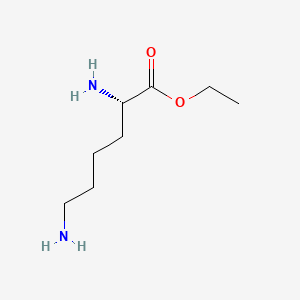

![Cyclohexanamine, 4-[(4-aminocyclohexyl)methyl]-N-[4-[(4-aminocyclohexyl)methyl]cyclohexyl]-](/img/structure/B1614873.png)
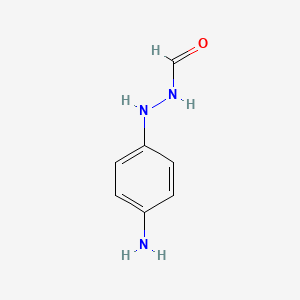
![Benzoic acid, 2-[bis(4-hydroxyphenyl)methyl]-, ethyl ester](/img/structure/B1614875.png)


![1,2-Propanediol, 3-[3-hydroxy-2-(9-octadecen-1-yloxy)propoxy]-](/img/structure/B1614880.png)

![1-(7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylmethanesulfonamide](/img/structure/B1614882.png)

